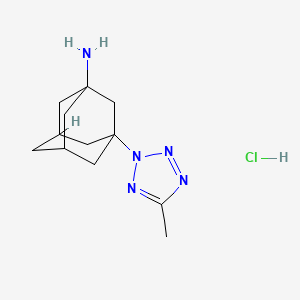
3-(5-Methyltetrazol-2-yl)adamantan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyltetrazol-2-yl)adamantan-1-amine;hydrochloride is a novel organic compound that has garnered significant attention among researchers. This compound is characterized by its unique structure, which combines an adamantane core with a tetrazole ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyltetrazol-2-yl)adamantan-1-amine typically involves the reaction of adamantane derivatives with tetrazole precursors. One common method includes the use of palladium-based catalysts and triphenylphosphines to facilitate the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene . This reaction is carried out using tetrakis(triphenylphosphine)palladium as a catalyst.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and scaling up the synthesis process. The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methyltetrazol-2-yl)adamantan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include palladium-based catalysts, triphenylphosphines, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the tetrazole ring .
Aplicaciones Científicas De Investigación
3-(5-Methyltetrazol-2-yl)adamantan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for antiviral and neuroprotective agents.
Industry: Utilized in the development of high-energy fuels, thermally stable polymers, and other advanced materials
Mecanismo De Acción
The mechanism of action of 3-(5-Methyltetrazol-2-yl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring is known for its stability in metabolic processes and low toxicity, making it a valuable pharmacophore. The compound’s effects are mediated through its interaction with various enzymes and receptors, which can lead to antiviral and neuroprotective activities .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: Known for its antiviral properties, particularly against influenza viruses.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective properties.
Uniqueness
3-(5-Methyltetrazol-2-yl)adamantan-1-amine stands out due to its unique combination of an adamantane core and a tetrazole ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
3-(5-methyltetrazol-2-yl)adamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5.ClH/c1-8-14-16-17(15-8)12-5-9-2-10(6-12)4-11(13,3-9)7-12;/h9-10H,2-7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZWMYGCXTNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













